molecular formula C7H5N3O B7904601 Imidazo[1,2-b]pyridazine-2-carbaldehyde

Imidazo[1,2-b]pyridazine-2-carbaldehyde

Cat. No.: B7904601
M. Wt: 147.13 g/mol
InChI Key: YZPMCVBCSSNXJG-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine-2-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridazine with formylating agents to introduce the aldehyde group at the 2-position. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as iodine or other Lewis acids .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-b]pyridazine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, with nucleophiles like amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Primary amines in the presence of a mild acid catalyst.

Major Products:

    Oxidation: Imidazo[1,2-b]pyridazine-2-carboxylic acid.

    Reduction: Imidazo[1,2-b]pyridazine-2-methanol.

    Substitution: Imidazo[1,2-b]pyridazine-2-imine derivatives.

Scientific Research Applications

Imidazo[1,2-b]pyridazine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazine-2-carbaldehyde is largely dependent on its specific application. For instance, as an inhibitor of interleukin-17A (IL-17A), it binds to the IL-17A receptor, blocking the signaling pathway involved in inflammatory responses . This inhibition can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms of autoimmune diseases like psoriasis and rheumatoid arthritis.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-c]pyrimidine
  • Imidazo[1,5-a]pyridine

Comparison: Imidazo[1,2-b]pyridazine-2-carbaldehyde is unique due to its specific ring fusion and functional group placement, which confer distinct chemical reactivity and biological activity. Compared to imidazo[1,2-a]pyridine, it has a different electronic distribution, affecting its binding affinity to biological targets. Imidazo[1,2-c]pyrimidine and imidazo[1,5-a]pyridine also differ in their ring structures and substituent positions, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

imidazo[1,2-b]pyridazine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-4-10-7(9-6)2-1-3-8-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPMCVBCSSNXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-b]pyridazine-2-carbaldehyde
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Imidazo[1,2-b]pyridazine-2-carbaldehyde
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Imidazo[1,2-b]pyridazine-2-carbaldehyde
Reactant of Route 5
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Reactant of Route 6
Imidazo[1,2-b]pyridazine-2-carbaldehyde

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